4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate
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Overview
Description
4-[2-(3,4-Dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
4-[2-(3,4-Dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)-1H-pyrazole: Another compound with a dichlorophenyl group, but with a pyrazole ring instead of an indole ring.
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with both indole and oxadiazole rings, showing different biological activities.
Uniqueness
4-[2-(3,4-Dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate is unique due to its specific indole structure combined with the butanamine side chain. This combination provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C20H20Cl2N2O4 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18Cl2N2.C2H2O4/c19-15-9-8-12(11-16(15)20)18-14(6-3-4-10-21)13-5-1-2-7-17(13)22-18;3-1(4)2(5)6/h1-2,5,7-9,11,22H,3-4,6,10,21H2;(H,3,4)(H,5,6) |
InChI Key |
DXAKCBASFIYNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3)Cl)Cl)CCCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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